Capivasertib, also known by its developmental code AZD5363, is a selective ATP-competitive pan-AKT kinase inhibitor that targets the three isoforms of the AKT protein: AKT1, AKT2, and AKT3. This compound has shown promise in the treatment of various cancers, particularly those with alterations in the phosphatidylinositol 3-kinase (PI3K) pathway, such as breast cancer and prostate cancer. Capivasertib's mechanism involves inhibiting the downstream signaling of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in cancer cells.
Capivasertib was developed by AstraZeneca and has been classified as an investigational drug primarily used in oncology. The compound is categorized under kinase inhibitors, specifically targeting serine/threonine kinases that play significant roles in tumor growth and survival.
The synthesis of capivasertib involves several steps that can be performed through various chemical reactions. Initial studies have reported methods that include:
The synthetic routes have been optimized to enhance yield and purity while minimizing byproducts.
Capivasertib's molecular formula is C19H22ClN5O2, with a molecular weight of 373.87 g/mol. The structure features:
The three-dimensional conformation is essential for its binding affinity to the AKT kinase active site, influencing its inhibitory potency .
Capivasertib participates in various chemical reactions pertinent to its pharmacological activity:
These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with capivasertib treatment .
Capivasertib exerts its effects primarily through the inhibition of the AKT signaling pathway:
Clinical studies have demonstrated that capivasertib enhances apoptosis in tumor cells resistant to standard therapies like docetaxel by modulating downstream effectors such as GSK3β and p70S6K .
These properties are crucial for formulating effective drug delivery systems .
Capivasertib has significant applications in clinical oncology:
Capivasertib (AZD5363) exhibits potent inhibition across all three AKT isoforms (AKT1, AKT2, AKT3) with half-maximal inhibitory concentration (IC~50~) values of 3 nM, 7 nM, and 7 nM, respectively [5] [10]. This pan-AKT activity stems from its pyrrolopyrimidine-based structure, which forms critical hydrogen bonds with conserved residues in the adenosine triphosphate (ATP)-binding pocket. Specifically, the pyrrolopyrimidine ring interacts with glutamic acid 228 and alanine 230 of the hinge region in AKT1, while its piperidine group positions the primary amine within an acidic pocket formed by glutamic acid 234 and glutamic acid 278 [5] [6]. The para-chlorophenyl moiety extends into a hydrophobic region near the gatekeeper residue methionine 227, exploiting structural conservation across AKT isoforms [5] [8]. This binding mode remains effective against the clinically relevant AKT1^glutamic acid17lysine^ mutant, as the mutation does not alter the kinase domain conformation required for capivasertib binding [1] [6].
Capivasertib functions as an ATP-competitive inhibitor, directly targeting the active kinase conformation where the pleckstrin homology domain disengages from the kinase domain [2] [6]. This contrasts sharply with allosteric inhibitors (e.g., miransertib, MK-2206), which bind the interface between the pleckstrin homology and kinase domains, stabilizing an autoinhibited conformation [2] [8]. Key mechanistic differences include:
Table 1: Capivasertib vs. Allosteric AKT Inhibitors
Property | Capivasertib (ATP-competitive) | Allosteric Inhibitors (e.g., MK-2206) |
---|---|---|
Binding Site | ATP-binding cleft (Kinase domain) | PH-Kinase domain interface |
AKT Conformation | Active (PH domain disengaged) | Inactive (PH domain engaged) |
Effect on AKT1^glutamic acid17lysine^ | Unaltered potency (IC~50~ = 3–7 nM) | Reduced potency (IC~50~ shift ≥5-fold) |
Non-catalytic Effects | Minimal impact on acetate excretion | Suppresses acetate excretion |
Resistance Mutations | Kinase domain (e.g., AKT1^alanine230threonine^) | PH domain interface (e.g., AKT1^lysine39glutamic acid^) |
Data compiled from [2] [6] [8]
Biophysical studies using hydrogen-deuterium exchange mass spectrometry confirm that capivasertib binding induces distinct conformational changes at the autoinhibitory interface compared to allosteric inhibitors. Specifically, it increases solvent accessibility in the glycine-rich loop and activation loop regions, consistent with stabilization of an open, catalytically incompetent form [8].
Capivasertib profoundly suppresses phosphorylation of direct AKT substrates, disrupting oncogenic signaling. Key modulated targets include:
Table 2: Key AKT Substrates Modulated by Capivasertib
Substrate | Phosphorylation Site | Functional Consequence of Inhibition | Capivasertib IC~50~ (nM) |
---|---|---|---|
PRAS40 | Threonine 246 | Derepression of mammalian target of rapamycin complex 1; reduced protein synthesis | 6–15 |
GSK3β | Serine 9 | β-catenin degradation; cell cycle arrest | 10–20 |
FoxO1/FoxO3a | Threonine 24/Serine 253 | Nuclear translocation; BIM/FasL activation; apoptosis | 20–50 |
BAD | Serine 136 | Dissociation from BCL-XL; cytochrome c release | 50–100 |
Biomarker studies in estrogen receptor-positive breast cancer models demonstrate ≥80% suppression of phosphorylated PRAS40 and GSK3β within 4 hours of capivasertib treatment at 400 nM, correlating with cyclin D1 downregulation and cell cycle arrest [1] [7].
Capivasertib exhibits critical pathway interactions at two key regulatory hubs:
Mammalian target of rapamycin complex 1 convergence: By inhibiting AKT-mediated phosphorylation of PRAS40 (an endogenous mammalian target of rapamycin complex 1 inhibitor), capivasertib indirectly activates mammalian target of rapamycin complex 1 signaling—a paradoxical effect that may limit its monotherapy efficacy [5] [7]. However, this also creates synthetic lethality with mammalian target of rapamycin catalytic inhibitors (e.g., AZD2014), as combined blockade prevents compensatory mammalian target of rapamycin complex 1 activation observed with either agent alone. Preclinical data show synergistic apoptosis in phosphatase and tensin homolog-null models when capivasertib is paired with mammalian target of rapamycin inhibitors [6] [7].
Cyclin-dependent kinase 4/6 interdependence: In estrogen receptor-positive breast cancer, capivasertib synergizes with cyclin-dependent kinase 4/6 inhibitors (e.g., palbociclib) by concurrently targeting distinct resistance mechanisms. Capivasertib downregulates cyclin D1 and phosphorylates retinoblastoma protein, while palbociclib enforces G1 arrest. Phosphoproteomic analyses reveal that capivasertib suppresses cyclin-dependent kinase 4/6 activity by reducing cyclin D1 stability and inhibiting AKT-mediated phosphorylation of cyclin-dependent kinase 2 and cyclin-dependent kinase 4 at regulatory sites [7]. This mechanistic complementarity enhances tumor regression in phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-mutant xenografts compared to single-agent therapy [5] [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0